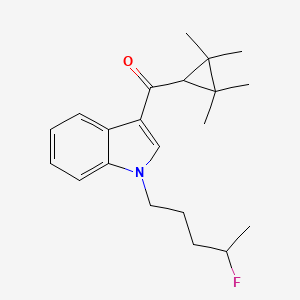

(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

説明

XLR11 N-(4-フルオロペンチル) イソマーは合成カンナビノイドであり、カンナビノイド植物に含まれる天然カンナビノイドの効果を模倣するように設計された化合物群です。この化合物は、テトラメチルシクロプロピル基と、アルキル鎖の末端の5位ではなく、4位に配置されたフッ素原子を特徴としています。 これは、中心的なカンナビノイド受容体1よりも末梢的なカンナビノイド受容体2に対して選択性を示すことで知られているXLR11の異性体です .

2. 製法

XLR11 N-(4-フルオロペンチル) イソマーの合成は、インドールコア構造の調製から始まるいくつかのステップを含みます。合成経路には一般的に以下が含まれます。

インドールコアの形成: これは、フィッシャーインドール合成または他の方法によって達成できます。

フルオロペンチル鎖の導入: フルオロペンチル鎖は、インドール環の窒素原子に導入されます。このステップには、塩基性条件下でフッ素化アルキルハロゲン化物を使用することが含まれる場合があります。

テトラメチルシクロプロピル基の付加: このステップには、インドールコアとテトラメチルシクロプロピル基の間のケトン結合の形成が含まれ、通常はフリーデル・クラフツアシル化を使用します

工業生産方法には、収率と純度を高めるためのこれらのステップの最適化、ならびに大規模反応器と連続フロー技術の使用が含まれる場合があります。

特性

分子式 |

C21H28FNO |

|---|---|

分子量 |

329.5 |

IUPAC名 |

[1-(4-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |

InChI |

InChI=1S/C21H28FNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3 |

InChIキー |

ROEZBBZNFJXHOC-UHFFFAOYSA-N |

SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F |

同義語 |

(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

製品の起源 |

United States |

準備方法

The synthesis of XLR11 N-(4-fluoropentyl) isomer involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes:

Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.

Introduction of the fluoropentyl chain: The fluoropentyl chain is introduced at the nitrogen atom of the indole ring. This step may involve the use of fluorinated alkyl halides under basic conditions.

Attachment of the tetramethylcyclopropyl group: This step involves the formation of a ketone linkage between the indole core and the tetramethylcyclopropyl group, often using Friedel-Crafts acylation

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow techniques.

化学反応の分析

XLR11 N-(4-フルオロペンチル) イソマーは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、インドール環またはアルキル鎖で起こり、ヒドロキシル化またはケトン誘導体の形成につながります。

還元: 還元反応は、ケトン基を標的にし、それをアルコールに変換します。

置換: ハロゲン化または他の置換反応は、インドール環またはアルキル鎖で起こる可能性があります。これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、臭素などのハロゲン化剤が含まれます

4. 科学研究への応用

XLR11 N-(4-フルオロペンチル) イソマーは、主に科学研究、特に法化学と毒性学の分野で使用されています。これは、生物学的サンプル中の合成カンナビノイドの同定と定量のための分析基準として機能します。 さらに、カンナビノイド受容体に対する結合親和性や選択性など、合成カンナビノイドの薬理学的効果を調査する研究で使用されています .

科学的研究の応用

XLR11 N-(4-fluoropentyl) isomer is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. Additionally, it is used in studies investigating the pharmacological effects of synthetic cannabinoids, including their binding affinity and selectivity for cannabinoid receptors .

作用機序

XLR11 N-(4-フルオロペンチル) イソマーの作用機序には、特に末梢カンナビノイド受容体2との相互作用が含まれます。この化合物はこれらの受容体に結合し、天然のカンナビノイドの効果を模倣します。この結合は、細胞内シグナル伝達経路の活性化につながり、さまざまな生理学的効果をもたらします。 関与する正確な分子標的と経路には、アデニル酸シクラーゼの阻害、イオンチャネルの調節、およびマイトジェン活性化タンパク質キナーゼの活性化が含まれる可能性があります .

6. 類似の化合物との比較

XLR11 N-(4-フルオロペンチル) イソマーは、以下のような他の合成カンナビノイドと似ています。

XLR11: アルキル鎖の5位にフッ素原子を持つ親化合物。

XLR11 N-(2-フルオロペンチル) イソマー: 2位にフッ素原子を持つ異性体。

XLR11 N-(3-フルオロペンチル) イソマー: 3位にフッ素原子を持つ異性体。XLR11 N-(4-フルオロペンチル) イソマーの独自性は、その特定のフッ素化パターンにあり、それはカンナビノイド受容体に対する結合親和性と選択性に影響を与える可能性があります

類似化合物との比較

XLR11 N-(4-fluoropentyl) isomer is similar to other synthetic cannabinoids, such as:

XLR11: The parent compound with the fluorine atom at the 5 position of the alkyl chain.

XLR11 N-(2-fluoropentyl) isomer: An isomer with the fluorine atom at the 2 position.

XLR11 N-(3-fluoropentyl) isomer: An isomer with the fluorine atom at the 3 position. The uniqueness of XLR11 N-(4-fluoropentyl) isomer lies in its specific fluorination pattern, which may influence its binding affinity and selectivity for cannabinoid receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。